
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative. This compound is characterized by its unique structure, which includes an oxazolidine ring, a carboxylic acid group, and a methyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a catalyst and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include oxazolidinones, esters, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-Thiazolidine-4-carboxylic acid: Similar in structure but contains a sulfur atom in the ring.
(4R)-Oxazolidine-4-carboxylic acid: Lacks the methyl group present in (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.
Uniqueness
The presence of the methyl group in this compound distinguishes it from other similar compounds, potentially altering its reactivity and binding properties. This unique structural feature can lead to different biological activities and applications.
Eigenschaften
Molekularformel |
C5H7NO4 |
|---|---|
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
(4R)-3-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-6-3(4(7)8)2-10-5(6)9/h3H,2H2,1H3,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
BFXOZXAVSIVJKJ-GSVOUGTGSA-N |
Isomerische SMILES |
CN1[C@H](COC1=O)C(=O)O |
Kanonische SMILES |
CN1C(COC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


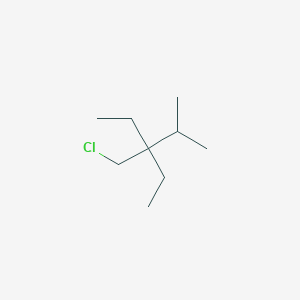
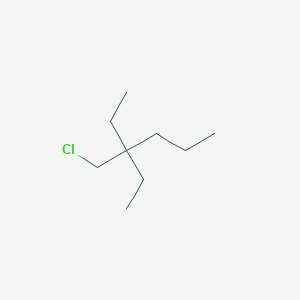

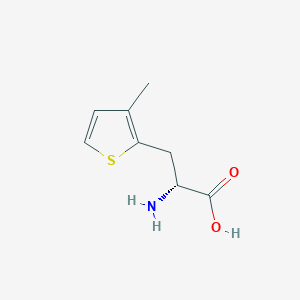
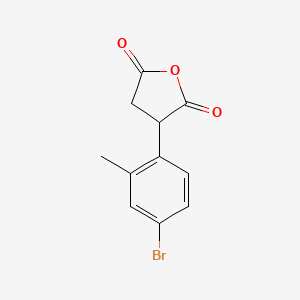

![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
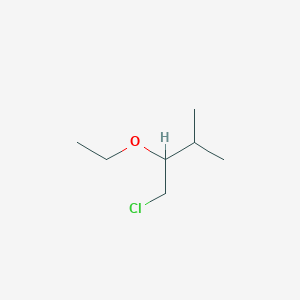
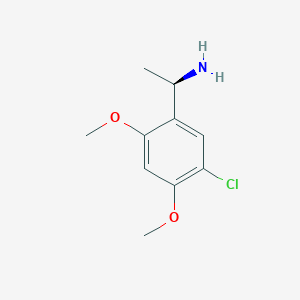
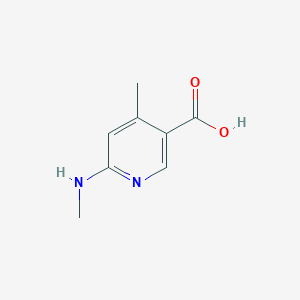
![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
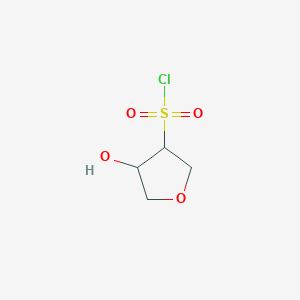
![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)

